Fluperlapin
Übersicht
Beschreibung
Es wurde erstmals 1979 synthetisiert und wurde auf seine Wirksamkeit bei der Behandlung verschiedener medizinischer Erkrankungen untersucht, darunter Schizophrenie, mit Parkinson-Krankheit verbundene Psychose, depressive Symptome und Dystonie . Es wurde jedoch nie vermarktet, da es ein potenzielles Risiko für lebensbedrohliche Agranulozytose birgt, ähnlich wie Clozapin .
Wissenschaftliche Forschungsanwendungen
Chemie: Fluperlapin dient als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Dibenzo[b,e]azepin-Derivaten.
Biologie: Die Forschung an this compound hat Einblicke in seine Interaktionen mit verschiedenen biologischen Zielen, einschließlich Neurotransmitterrezeptoren, geliefert.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es mit verschiedenen Neurotransmitterrezeptoren im Gehirn interagiert. Es hat eine hohe Affinität zu Serotoninrezeptoren (5-HT2A, 5-HT2C, 5-HT6, 5-HT7) und muskarinischen Acetylcholinrezeptoren (M1, M2, M3, M4, M5) . Es interagiert auch mit Dopaminrezeptoren (D1, D2, D3, D4), obwohl seine Affinität zu diesen Rezeptoren im Vergleich zu Clozapin geringer ist . Die Interaktion mit diesen Rezeptoren führt zur Modulation der Neurotransmitterfreisetzung und Signalwege, was zu seinen antipsychotischen, antidepressiven und sedierenden Wirkungen führt .
Wirkmechanismus
Fluperlapine, also known as fluoroperlapine, is a morphanthridine (11H-dibenzo[b,e]azepine) atypical antipsychotic with additional antidepressant and sedative effects .
Target of Action
Fluperlapine primarily targets various receptors in the body, including serotonin (5-HT) receptors, dopamine (D) receptors, and muscarinic acetylcholine (mACh) receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, motor control, and parasympathetic nervous system function .
Mode of Action
Fluperlapine interacts with its targets primarily as an antagonist, meaning it binds to these receptors and inhibits their activity . For instance, it acts as an antagonist for 5-HT receptors, D receptors, and mACh receptors . This inhibition can lead to changes in neurotransmitter levels and neuronal activity, which can influence various physiological and psychological processes .
Biochemical Pathways
Fluperlapine’s action primarily affects the cholinergic and noradrenergic systems . By inhibiting the activity of mACh receptors, it can influence the cholinergic system, which plays a role in memory, attention, and other cognitive functions . Similarly, by inhibiting D receptors, it can affect the noradrenergic system, which is involved in the regulation of attention, emotions, sleeping, dreaming, and learning .
Pharmacokinetics
The pharmacokinetics of any drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Fluperlapine’s action primarily involve changes in neurotransmitter activity and neuronal function. By acting as an antagonist at various receptors, Fluperlapine can modulate the activity of neurons and influence neurotransmitter levels . This can lead to changes in various physiological and psychological processes, including mood regulation, motor control, and cognitive function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluperlapine. It’s important to note that individual factors, such as a person’s age, sex, health status, and genetic makeup, can also influence a drug’s pharmacokinetics and pharmacodynamics .
Biochemische Analyse
Biochemical Properties
Fluperlapine and clozapine have shown the most pronounced anticholinergic effects. Fluperlapine was equipotent with clozapine in displacing [3H]-QNB from muscarinic receptors of the calf cerebral cortex . It has been found to interact with cholinergic and noradrenergic systems .
Cellular Effects
Fluperlapine’s effects on cellular function are primarily related to its interactions with cholinergic and noradrenergic systems. It has been found to have a significant impact on these systems, which play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluperlapine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has a marked affinity for α1-adrenoceptors but a negligible affinity for α2-adrenoceptors .
Temporal Effects in Laboratory Settings
Fluperlapine’s effects on cellular function have been observed over time in laboratory settings. It has been found to be an inhibitor of the reuptake of NA .
Dosage Effects in Animal Models
The effects of Fluperlapine vary with different dosages in animal models. It has been found to be as effective as imipramine in antagonizing tetrabenazine-induced ptosis in the rat .
Metabolic Pathways
Fluperlapine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to have effects on metabolic flux and metabolite levels .
Vorbereitungsmethoden
Fluperlapin kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung des Dibenzo[b,e]azepin-Grundgerüsts beinhalten. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Dibenzo[b,e]azepin-Grundgerüsts: Dies beinhaltet die Cyclisierung geeigneter Vorläufer, um das Grundgerüst zu bilden.
Einführung des Fluoratoms: Das Fluoratom wird in die 3-Position des Dibenzo[b,e]azepin-Grundgerüsts eingeführt.
Anlagerung des Piperazinrings: Der Piperazinring wird an die 6-Position des Dibenzo[b,e]azepin-Grundgerüsts angehängt.
Industrielle Produktionsmethoden für this compound würden die Skalierung dieser Syntheseschritte beinhalten, wobei die Reinheit und Ausbeute des Endprodukts sichergestellt werden. Reaktionsbedingungen wie Temperatur, Druck und die Verwendung von Katalysatoren würden optimiert, um eine effiziente Produktion zu erreichen.
Analyse Chemischer Reaktionen
Fluperlapin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Vergleich Mit ähnlichen Verbindungen
Fluperlapin ähnelt Clozapin und Perlapin strukturell und pharmakologisch . Wie Clozapin ist this compound nicht kataleptogen, verursacht Sedierung und Muskelentspannung und hat anticholinerge Eigenschaften . This compound hat eine geringere Affinität zu Dopaminrezeptoren im Vergleich zu Clozapin, was zu einem geringeren Risiko für extrapyramidale Nebenwirkungen beitragen kann . Andere ähnliche Verbindungen sind Chlorpromazin und Haloperidol, die klassische Neuroleptika mit unterschiedlichen Rezeptorbindungsprofilen und Nebenwirkungsprofilen sind .
Eigenschaften
IUPAC Name |
3-fluoro-6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3/c1-22-8-10-23(11-9-22)19-17-5-3-2-4-14(17)12-15-6-7-16(20)13-18(15)21-19/h2-7,13H,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWGMKKHCLHVIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(CC4=CC=CC=C42)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046123 | |
Record name | Fluperlapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67121-76-0 | |
Record name | Fluperlapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67121-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluperlapine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067121760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluperlapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUPERLAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG253M961 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fluperlapine interact with the dopaminergic system?
A1: Fluperlapine demonstrates a unique interaction with the dopaminergic system. While it exhibits a lower binding affinity for dopamine D2 receptors compared to typical antipsychotics like haloperidol , it effectively enhances dopamine turnover in the striatum . This suggests a potential involvement with other dopaminergic mechanisms beyond direct D2 receptor antagonism.
Q2: What is the role of serotonin receptors in Fluperlapine's action?
A2: Research highlights Fluperlapine's significant affinity for serotonin receptors, particularly 5-HT2 and 5-HT6 subtypes , . Notably, its higher affinity for 5-HT2 receptors compared to dopamine D2 receptors is a hallmark of atypical antipsychotics and might contribute to its reduced extrapyramidal side effects compared to typical antipsychotics .
Q3: Does Fluperlapine influence dopamine release in the brain?
A3: Microdialysis studies in freely moving rats reveal that Fluperlapine, similar to clozapine, increases the release of dopamine and its metabolites in both the striatum and prefrontal cortex . This effect appears to be mediated, at least in part, through D1 receptors .
Q4: What is the molecular formula and weight of Fluperlapine?
A4: The molecular formula of Fluperlapine is C19H21FN2 and its molecular weight is 312.39 g/mol.
Q5: Is there any spectroscopic data available for Fluperlapine?
A6: While the provided abstracts do not specify detailed spectroscopic data, research suggests that techniques like mass spectrometry and NMR spectroscopy have been employed to characterize Fluperlapine and its metabolites , .
Q6: How is Fluperlapine metabolized in the body?
A7: Studies indicate that Fluperlapine undergoes extensive metabolism, primarily through oxidation, with 7-hydroxyfluperlapine identified as a major metabolite . Both cytochrome P450 enzymes and flavin-dependent monooxygenases contribute to its metabolism .
Q7: Does the route of administration influence Fluperlapine's absorption and metabolism?
A8: Research in rats revealed that the route of administration (diet vs. gavage) impacts Fluperlapine's pharmacokinetic profile . Despite similar overall absorption, the peak concentration of radioactivity was achieved earlier and at a higher level with gavage compared to dietary administration. This difference in exposure to the parent drug and its metabolites might contribute to varying toxicological findings observed between the two routes .
Q8: What is the role of cytochrome P450 2D6 in Fluperlapine metabolism?
A9: In vitro studies demonstrate that Fluperlapine is metabolized by cytochrome P450 2D6 (CYP2D6), a polymorphic enzyme in humans . This suggests that interindividual variability in CYP2D6 activity could contribute to the observed variability in Fluperlapine kinetics.
Q9: What is known about the toxicity profile of Fluperlapine?
A10: Research indicates that Fluperlapine, like its structural analog clozapine, carries a risk of agranulocytosis , . Studies point towards the potential involvement of a reactive iminoquinone metabolite in this adverse effect, similar to the mechanism proposed for clozapine-induced agranulocytosis .
Q10: Are there any studies investigating the oxidative potential of Fluperlapine?
A11: While some studies suggest Fluperlapine might be less susceptible to peroxidase-mediated oxidation compared to clozapine , further research is needed to fully elucidate its oxidative potential and its link to potential hematological side effects.
Q11: Does Fluperlapine offer any advantages over typical antipsychotics?
A13: Clinical observations suggest that Fluperlapine may have a lower propensity to induce extrapyramidal side effects compared to typical antipsychotics like haloperidol . This advantage is often attributed to its atypical pharmacological profile, particularly its higher affinity for 5-HT2 receptors over D2 receptors .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.